Cas no 1227571-03-0 (2-(2,6-dichloropyridin-4-yl)acetonitrile)

2-(2,6-Dichloropyridin-4-yl)acetonitrile is a versatile chemical intermediate used primarily in organic synthesis and pharmaceutical research. Its dichloropyridine core and reactive nitrile group make it a valuable precursor for constructing heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). The compound exhibits high reactivity in nucleophilic substitution and cyclization reactions, enabling efficient derivatization. Its stability under standard conditions ensures reliable handling and storage. The presence of chlorine atoms at the 2- and 6-positions enhances selectivity in further functionalization, making it particularly useful for targeted molecular modifications. This intermediate is favored for its purity and consistency, supporting reproducible results in complex synthetic pathways.
2-(2,6-dichloropyridin-4-yl)acetonitrile structure
1227571-03-0 structure
商品名:2-(2,6-dichloropyridin-4-yl)acetonitrile
CAS番号:1227571-03-0
MF:C7H4Cl2N2
メガワット:187.026059150696
CID:6418991
PubChem ID:55266654

2-(2,6-dichloropyridin-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2,6-dichloropyridin-4-yl)acetonitrile
    • 4-Pyridineacetonitrile, 2,6-dichloro-
    • DTXSID201295331
    • 1227571-03-0
    • 2,6-Dichloro-4-pyridineacetonitrile
    • EN300-1963704
    • AKOS006311808
    • インチ: 1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2
    • InChIKey: APHGXQVICQALTB-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(Cl)=CC(CC#N)=C1

計算された属性

  • せいみつぶんしりょう: 185.9751535g/mol
  • どういたいしつりょう: 185.9751535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.408±0.06 g/cm3(Predicted)
  • ふってん: 329.8±37.0 °C(Predicted)
  • 酸性度係数(pKa): -3.30±0.10(Predicted)

2-(2,6-dichloropyridin-4-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1963704-5.0g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
5g
$2816.0 2023-05-26
Enamine
EN300-1963704-10.0g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
10g
$4176.0 2023-05-26
Enamine
EN300-1963704-1g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
1g
$699.0 2023-09-17
Enamine
EN300-1963704-5g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
5g
$2028.0 2023-09-17
Enamine
EN300-1963704-0.25g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
0.25g
$642.0 2023-09-17
Enamine
EN300-1963704-0.05g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
0.05g
$587.0 2023-09-17
Enamine
EN300-1963704-1.0g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
1g
$971.0 2023-05-26
Enamine
EN300-1963704-0.1g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
0.1g
$615.0 2023-09-17
Enamine
EN300-1963704-0.5g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
0.5g
$671.0 2023-09-17
Enamine
EN300-1963704-2.5g
2-(2,6-dichloropyridin-4-yl)acetonitrile
1227571-03-0
2.5g
$1370.0 2023-09-17

2-(2,6-dichloropyridin-4-yl)acetonitrile 関連文献

2-(2,6-dichloropyridin-4-yl)acetonitrileに関する追加情報

Recent Advances in the Application of 2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS: 1227571-03-0) in Chemical Biology and Pharmaceutical Research

2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS: 1227571-03-0) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its dichloropyridine core and reactive nitrile group, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and agrochemicals.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2,6-dichloropyridin-4-yl)acetonitrile as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce the dichloropyridine moiety, which was essential for achieving selective binding to BTK. The resulting inhibitors exhibited potent activity against BTK-dependent signaling pathways, with IC50 values in the low nanomolar range, suggesting promising therapeutic potential for autoimmune diseases and B-cell malignancies.

In addition to its pharmaceutical applications, 2-(2,6-dichloropyridin-4-yl)acetonitrile has been explored in agrochemical research. A recent patent (WO2023051234) disclosed its use in the synthesis of next-generation neonicotinoid analogs with improved insecticidal activity and reduced environmental toxicity. The nitrile group in this compound was shown to facilitate the formation of key intermediates that enhance binding affinity to insect nicotinic acetylcholine receptors.

From a synthetic chemistry perspective, advances in the functionalization of 2-(2,6-dichloropyridin-4-yl)acetonitrile have been reported. A 2024 Organic Letters publication described a palladium-catalyzed cyanation protocol that enables the efficient conversion of this compound into various pyridine-based nitriles with high regioselectivity. This methodology expands the toolbox for constructing complex heterocyclic scaffolds in medicinal chemistry.

The safety profile and pharmacokinetic properties of derivatives containing the 2-(2,6-dichloropyridin-4-yl)acetonitrile moiety have also been investigated. Recent ADMET studies indicate that while the parent compound exhibits moderate metabolic stability, strategic modifications to its structure can significantly improve its drug-like properties. These findings are guiding the design of more optimized drug candidates in ongoing preclinical development programs.

Looking forward, the unique chemical properties of 2-(2,6-dichloropyridin-4-yl)acetonitrile continue to inspire innovative applications across multiple domains of chemical biology. Current research efforts are focusing on its potential in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioorthogonal chemistry applications. The compound's ability to serve as a linchpin for diverse molecular architectures ensures its continued relevance in cutting-edge pharmaceutical research.

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